N-(4-aminophenyl)-2-cyclopropylacetamide
Overview
Description
N-(4-aminophenyl)-2-cyclopropylacetamide (NCPA) is a cyclic amide compound that has been studied for its potential applications in a variety of scientific fields. NCPA has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. It is a cyclic amide that possesses an amide group and a cyclopropyl ring, and it has been found to have various biochemical and physiological effects.
Scientific Research Applications
Metabolic and Enzymatic Studies
N-(4-aminophenyl)-2-cyclopropylacetamide has relevance in enzymatic studies, particularly concerning N-acetyltransferase enzyme systems. These systems are involved in the acetylation of carcinogenic arylamines, a process significant for understanding carcinogenesis and drug metabolism. For instance, studies have explored how various mammalian species' liver cytosol can transfer acetyl groups to carcinogenic arylamines, shedding light on the interplay between arylacetamide derivatives and arylamine derivatives in different species (Lower & Bryan, 1973).
Pharmacological and Biochemical Applications
The compound's structure is used as a reference for synthesizing new molecules with potential therapeutic applications. For example, novel derivatives of 2-(4-aminophenyl)benzothiazoles, incorporating heterocyclic rings, have been synthesized for their antitumor activity. Such research contributes to the development of new therapeutic agents targeting various cancers (Yurttaş, Tay & Demirayak, 2015).
Drug Metabolism and Hepatotoxicity Studies
In drug metabolism and hepatotoxicity research, the compound is significant for studying the metabolic pathways and potential toxic effects of widely used drugs like acetaminophen. Metabolic phenotyping studies involving acetaminophen have utilized this compound to understand mechanisms of drug-induced liver injury and identify potential biomarkers for liver failure (Coen, 2015).
Environmental and Toxicological Research
In environmental studies, the presence and effects of pharmaceutical compounds like N-(4-aminophenyl)-2-cyclopropylacetamide in water bodies are examined. Such research helps in understanding the environmental impact and potential toxicity of these compounds on aquatic organisms, contributing to environmental safety and public health (Parolini, Binelli, Cogni & Provini, 2010).
properties
IUPAC Name |
N-(4-aminophenyl)-2-cyclopropylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-3-5-10(6-4-9)13-11(14)7-8-1-2-8/h3-6,8H,1-2,7,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLURXSILZDUSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2-cyclopropylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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